molecular formula C13H12N6O2S2 B2544220 N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097868-33-0

N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2544220
CAS RN: 2097868-33-0
M. Wt: 348.4
InChI Key: YHONZJSNBZPSNC-UHFFFAOYSA-N
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Description

“N-[1-(2,1,3-benzothiadiazole-4-sulfonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound. It contains a benzothiadiazole moiety, which is a bicyclic aromatic chemical composed of a benzene ring fused to a 1,2,3-thiadiazole . This compound is colorless and soluble in organic solvents .


Chemical Reactions Analysis

Benzothiadiazole is less nucleophilic than naphthalene and nitration is slow . Many of its simple derivatives have been made from 2-aminothiophenols already having additional substituents . It is a very weak base and alkylation reactions give exclusively the 3-amino quaternary salt .

Future Directions

Benzothiadiazole derivatives are often used as building blocks of optical materials . The photophysical behavior of such derivatives can be tuned by functionalization of benzothiadiazole or coordination to suitable metal ions . This suggests potential future directions in the design and synthesis of larger molecules and conductive polymers .

properties

IUPAC Name

N-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S2/c20-23(21,11-4-1-3-10-13(11)18-22-17-10)19-7-9(8-19)15-12-5-2-6-14-16-12/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHONZJSNBZPSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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